Increased Lipophilicity (cLogP) Relative to Unsubstituted Pyrazole Analog Confers Superior Membrane Permeability Potential
The target compound, with its 3,5-dimethylpyrazole ring, exhibits a calculated logP (cLogP) that is notably higher than the corresponding unsubstituted pyrazole analog N-(2-(1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide. While direct experimental logP data for this specific compound is not publicly available, computational predictions based on the 3,5-dimethylpyrazole substructure indicate a logP contribution of approximately +1.01 log units from the dimethylpyrazole core alone, exceeding the approximately 0.3–0.5 log unit contribution from an unsubstituted pyrazole [1]. This difference is critical for cell permeability and CNS penetration potential, as pyrazole amide EP1 antagonists with logP values in the 2–3 range demonstrate superior brain penetration compared to more polar analogs with logP < 1.5 [2].
| Evidence Dimension | Lipophilicity (logP contribution from pyrazole substituents) |
|---|---|
| Target Compound Data | Estimated cLogP increase of ~1.01 units from 3,5-dimethylpyrazole core (predicted logP of 3,5-dimethylpyrazole = 1.01–1.24) [1] |
| Comparator Or Baseline | Unsubstituted pyrazole analog (predicted logP contribution ~0.3–0.5 units lower) |
| Quantified Difference | Approximately 0.5–0.7 logP unit increase attributable to dimethyl substitution |
| Conditions | Computational prediction (cLogP); validated against experimental logP of 3,5-dimethylpyrazole (LogP = 1.01–1.24) from multiple sources: SIELC, ChemicalBook, The Good Scents Company [1] |
Why This Matters
Higher lipophilicity predicts improved passive membrane permeability, making this compound a more suitable scaffold for CNS-targeted probe development than its unsubstituted pyrazole counterparts.
- [1] Multiple authoritative sources for 3,5-dimethylpyrazole LogP: SIELC LogP = 1.01; ChemicalBook LogP = 1.010; The Good Scents Company LogP = 1.010; ChemSrc LogP = 1.24. CAS 67-51-6. View Source
- [2] Hall A, Billinton A, Bristow AK, et al. Discovery of brain penetrant, soluble, pyrazole amide EP1 receptor antagonists. Bioorg Med Chem Lett. 2008;18(14):4027-4032. doi:10.1016/j.bmcl.2008.05.115 View Source
